2-(2-Bromo-4-nitrophenyl)acetonitrile
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Description
The compound "2-(2-Bromo-4-nitrophenyl)acetonitrile" is a chemical that is not directly studied in the provided papers. However, related compounds and reactions in acetonitrile solvent are discussed, which may provide insights into its behavior and properties. For instance, the electrochemical oxidation of related aromatic compounds in acetonitrile is a recurring theme in the papers .
Synthesis Analysis
While the synthesis of "2-(2-Bromo-4-nitrophenyl)acetonitrile" is not explicitly described, the papers do discuss reactions involving similar bromo and nitro substituted compounds. For example, nitrodibromoacetonitrile (NDBA) is used as an agent for bromination and for the formation of adducts, suggesting that bromo-nitro compounds can be synthesized through reactions with alkenes, aromatic compounds, amines, and sulphides . This information could potentially be extrapolated to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of "2-(2-Bromo-4-nitrophenyl)acetonitrile" would likely exhibit characteristics similar to those of the compounds studied in the papers. For instance, the presence of a nitro group and a bromine atom on an aromatic ring can significantly affect the electronic properties of the molecule, as seen in the study of phenyltetramethylguanidines reacting with bis(4-nitrophenyl)cyanomethane . The substituent effects on rates and isotope effects in these reactions provide insights into how the molecular structure can influence reactivity.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving bromo and nitro aromatic compounds in acetonitrile. The electrochemical oxidation of tris(4-bromophenyl)amine and the mediated oxidation of a protected phenyl selenoglycoside suggest that "2-(2-Bromo-4-nitrophenyl)acetonitrile" could also undergo oxidation reactions in acetonitrile . Additionally, the reactions of NDBA with various substrates to form products derived from bromine or nitrocyanocarbene indicate that "2-(2-Bromo-4-nitrophenyl)acetonitrile" might participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(2-Bromo-4-nitrophenyl)acetonitrile" can be inferred from the properties of related compounds discussed in the papers. For example, the electrochemical oxidation of 2-(4-nitrophenylthio)ethyl esters in acetonitrile suggests that the nitro group can influence the oxidation potential and the overall reactivity of the molecule . The solvent acetonitrile itself may also play a role in the solubility and reaction kinetics of such compounds.
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKNLFRUKRDJJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-nitrophenyl)acetonitrile |
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